2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide hydrochloride
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Overview
Description
2-(4-Bromo-1H-pyrazol-1-yl)ethanimidamide hydrochloride is a chemical compound with the molecular formula C5H7BrN4·HCl. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide hydrochloride typically involves the reaction of 4-bromo-1H-pyrazole with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromo-1H-pyrazol-1-yl)ethanimidamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
2-(4-Bromo-1H-pyrazol-1-yl)ethanimidamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, anti-cancer, and antimicrobial properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Materials Science: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anti-cancer activity .
Comparison with Similar Compounds
4-Bromo-1H-pyrazole: A precursor in the synthesis of 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide hydrochloride.
2-(4-Bromo-1H-pyrazol-1-yl)ethanol: Another derivative of 4-bromo-1H-pyrazole with different functional groups.
Uniqueness: this compound is unique due to its specific structure, which allows it to interact with a wide range of biological targets. This makes it a valuable compound in medicinal chemistry and biological research .
Properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)ethanimidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN4.ClH/c6-4-1-9-10(2-4)3-5(7)8;/h1-2H,3H2,(H3,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQBXFBPEPMHIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=N)N)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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